molecular formula C8H9NO B1584170 2-Propionylpyridine CAS No. 3238-55-9

2-Propionylpyridine

Cat. No. B1584170
M. Wt: 135.16 g/mol
InChI Key: ZHAZHKPVEROFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04997835

Procedure details

19 g of 2-propylpyridine-N-oxide were dissolved in 40 ml of glacial acetic acid/40 ml of acetic anhydride and stirred for 6 hours at 85° C. and 12 hours at ambient temperature. Excess anhydride was decomposed with H2O, the solution was neutralized with Na2CO3 and extracted with diethyl ether. After rotating in the ether phase, 12 g of 2-(1-acetoxypropyl)-pyridine remained. This product was dissolved in 120 ml of methanol (70%), mixed with 4 g of NaOH and refluxed for 6 hours. After rotating out the methanol mixing took place with water, extraction with diethyl ether and the organic phase was rotated in. 5.4 g of 2-(1-hydroxypropyl)-pyridine were left. 0.5 g of this substance was refluxed for 2 hours with 1 g of MnO2 and 30 ml of dichloromethane. After filtering off the MnO2, rotation in took place to dryness. 0.3 g of ethyl-2-pyridylketone was obtained.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N+:5]=1[O-])[CH2:2][CH3:3].O.C([O-])([O-])=[O:13].[Na+].[Na+]>C(O)(=O)C.C(OC(=O)C)(=O)C>[CH2:2]([C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)=[O:13])[CH3:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
C(CC)C1=[N+](C=CC=C1)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred for 6 hours at 85° C. and 12 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DISSOLUTION
Type
DISSOLUTION
Details
This product was dissolved in 120 ml of methanol (70%)
ADDITION
Type
ADDITION
Details
mixed with 4 g of NaOH
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
with water, extraction with diethyl ether
WAIT
Type
WAIT
Details
5.4 g of 2-(1-hydroxypropyl)-pyridine were left
TEMPERATURE
Type
TEMPERATURE
Details
0.5 g of this substance was refluxed for 2 hours with 1 g of MnO2 and 30 ml of dichloromethane
Duration
2 h
FILTRATION
Type
FILTRATION
Details
After filtering off the MnO2, rotation in took place to dryness

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)C(=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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